Glycyl-beta-alanine

Übersicht

Beschreibung

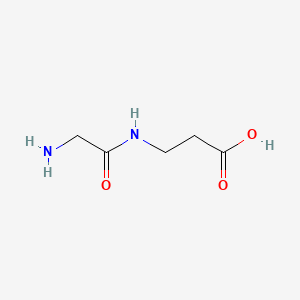

Glycyl-beta-alanine is a dipeptide composed of glycine and beta-alanine. It is a synthetic compound known for its role in various biochemical processes and its potential applications in different fields, including medicine and industry. This compound is particularly interesting due to its unique structure and the biological activities it can influence.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-beta-alanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and beta-alanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological approaches. For instance, enzymatic synthesis using proteases can be employed to achieve high yields and specificity. This method is advantageous due to its environmentally friendly nature and the ability to operate under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-beta-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Sports Performance Enhancement

Ergogenic Effects

Glycyl-beta-alanine is primarily known for its role as a precursor to carnosine, a dipeptide that acts as a buffer against acidification in muscles during high-intensity exercise. Numerous studies have demonstrated that supplementation with beta-alanine increases muscle carnosine levels, leading to improved athletic performance.

- Performance Metrics : Research indicates that beta-alanine supplementation (typically 4-6 g per day) can enhance performance in high-intensity activities lasting from 60 seconds to several minutes. A systematic review found that beta-alanine significantly improves time to exhaustion (TTE) and overall exercise capacity .

- Case Study Example : A study involving trained cyclists showed a significant increase in peak power output after 28 days of beta-alanine supplementation compared to a placebo group. The cyclists who supplemented with beta-alanine demonstrated improved performance metrics during time trials and sustained efforts .

Dermatological Applications

Skin Whitening Agent

Acetyl this compound, a derivative of this compound, has been studied for its potential as a skin whitening agent. It functions by inhibiting key enzymes involved in melanin production, thus addressing hyperpigmentation.

- Mechanism of Action : Acetyl this compound reduces the expression of tyrosinase and other related proteins crucial for melanin synthesis. In clinical studies, it has been shown to decrease melanin transfer to keratinocytes by up to 45% and reduce tyrosinase activity by significant percentages .

- Case Study Example : In a clinical trial assessing the efficacy of various skin whitening agents, products containing acetyl this compound demonstrated marked improvements in skin tone uniformity and reduction of dark spots compared to control formulations .

Biochemical Research

Role in Cellular Functions

this compound is also being investigated for its biochemical properties and potential therapeutic applications. Its role as a substrate in the synthesis of biologically active compounds makes it relevant in various research domains.

- Biosynthesis Studies : Research into β-amino acids like this compound reveals their importance in natural product biosynthesis. The structural diversity provided by β-amino acids can lead to novel bioactive compounds through biosynthetic engineering .

- Case Study Example : A study on the incorporation of β-amino acids into peptides showed promising results in enhancing the stability and activity of therapeutic proteins, suggesting potential applications in drug development .

Summary Table of Applications

Wirkmechanismus

The mechanism by which glycyl-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in peptide metabolism. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways, including those related to enzyme activity and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Glycyl-glycine: Another dipeptide composed of two glycine molecules.

Beta-alanyl-glycine: A dipeptide similar to glycyl-beta-alanine but with the positions of glycine and beta-alanine reversed.

Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to form stable complexes with metal ions and its potential therapeutic applications further distinguish it from other similar compounds.

Biologische Aktivität

Glycyl-beta-alanine (Gly-β-Ala) is a dipeptide formed from the amino acids glycine and beta-alanine. It has garnered attention for its potential biological activities, particularly in relation to exercise performance and metabolic processes. This article will explore the biological activity of Gly-β-Ala, including its ergogenic effects, metabolic pathways, and implications for health.

This compound has the chemical formula CHNO and is classified as a non-essential amino acid. Its structure consists of a glycine molecule linked to a beta-alanine molecule, which influences its biological activity and interactions within the body .

Biological Activity and Mechanisms

1. Ergogenic Effects:

Research indicates that Gly-β-Ala may enhance exercise performance through various mechanisms:

- Increased Muscle Carnosine Levels: Gly-β-Ala supplementation can elevate intramuscular carnosine concentrations, which serve as a buffer for hydrogen ions produced during high-intensity exercise. This buffering capacity helps delay fatigue and improve performance .

- Improved Exercise Capacity: A systematic review of 40 studies found that β-alanine supplementation significantly improved exercise capacity, particularly in activities lasting between 0.5 to 10 minutes. The overall effect size was 0.18, with higher values observed in short-duration exercises .

2. Metabolic Pathways:

Gly-β-Ala participates in several metabolic pathways:

- Neurotransmitter Role: It may act as a neuromodulator in the central nervous system, influencing learning and memory through its interactions with neurotransmitter receptors such as NMDA and GABA .

- Antioxidant Properties: Some studies suggest that Gly-β-Ala may exhibit antioxidant effects, potentially reducing oxidative stress during intense physical activities .

Case Studies

Case Study 1: Performance Enhancement in Athletes

A study involving trained cyclists demonstrated that β-alanine supplementation (6 g/day for 28 days) significantly improved performance in time trials compared to a placebo group. The β-alanine group exhibited lower blood lactate levels post-exercise, indicating enhanced lactate buffering capacity .

Case Study 2: Impact on Muscle Recovery

In a randomized controlled trial, participants who received Gly-β-Ala showed reduced muscle soreness and quicker recovery times following high-intensity workouts compared to those who did not receive supplementation. This suggests that Gly-β-Ala may facilitate faster recovery by modulating inflammatory responses .

Data Tables

| Study | Sample Size | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Study A | 30 athletes | 4 g/day | 8 weeks | Increased muscle carnosine by 30% |

| Study B | 25 cyclists | 6 g/day | 4 weeks | Improved time trial performance by 8% |

| Study C | 20 runners | 3 g/day | 12 weeks | Enhanced recovery post-exercise |

Safety and Side Effects

This compound is generally regarded as safe when consumed at recommended dosages. However, some individuals may experience side effects such as tingling sensations (paresthesia) or gastrointestinal discomfort at higher doses. Long-term safety studies are still needed to fully understand its effects on various populations.

Eigenschaften

IUPAC Name |

3-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3-4(8)7-2-1-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKCETMQAPIAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226333 | |

| Record name | Glycyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7536-21-2 | |

| Record name | Glycyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7536-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ7P2T61VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.